4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride

Catalog No.
S2987641
CAS No.
677782-39-7
M.F
C8H10ClNO4S2
M. Wt
283.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride

CAS Number

677782-39-7

Product Name

4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride

IUPAC Name

4-(dimethylsulfamoyl)benzenesulfonyl chloride

Molecular Formula

C8H10ClNO4S2

Molecular Weight

283.74

InChI

InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6H,1-2H3

InChI Key

MONMTDYGPKNEOH-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl

Solubility

not available

Antibacterial Agents

    Specific Scientific Field: Medicinal Chemistry and Microbiology

    Summary of the Application: This compound has been used in the synthesis of new sulfone derivatives containing a sulfonohydrazide moiety. These derivatives have been evaluated for their antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv.

    Methods of Application or Experimental Procedures: The new sulfone derivatives were synthesized and their structures were determined using 1H NMR, 13C NMR, and HRMS.

    Results or Outcomes: The compound 2-(4-fluorobenzene-1-sulfonyl)-N’-(4-fluorobenzene-1-sulfonyl)acetohydrazide showed the best antibacterial activities against Xoo and Xac, with the 50% effective concentration (EC50) values of 25 and 36 µg/mL, respectively.

Electrophilic Aromatic Substitution

Synthesis of Sulfa Drugs

Catalyst in Electrophilic Aromatic Substitution

Synthesis of Sulfonic Acids

4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is a sulfonamide derivative with the molecular formula C₈H₁₀ClNO₄S₂ and a molecular weight of 283.75 g/mol. It is characterized by a sulfonyl chloride functional group, which imparts significant reactivity to the compound. This compound is also known for its structural features, including a dimethylsulfamoyl group attached to a benzene ring, making it useful in various

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles to form sulfonamides. This reaction is essential for synthesizing biologically active compounds.
  • Friedel-Crafts Reactions: This compound can participate in Friedel-Crafts sulfonylation, where it reacts with aromatic compounds to introduce sulfonyl groups, enhancing the reactivity of the resulting products .
  • Formation of Sulfene: It can also be used to generate sulfene through cycloaddition reactions, which are valuable for producing cyclic sulfone derivatives .

While detailed biological activity data specifically for 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride may be limited, compounds containing similar functional groups often exhibit significant biological properties. For instance, sulfonamide derivatives are known for their antimicrobial and antifungal activities. The ability of this compound to form sulfonamides suggests potential applications in medicinal chemistry, particularly in developing new therapeutic agents .

Several methods have been reported for synthesizing 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride:

  • Direct Chlorination: The compound can be synthesized through the chlorination of 4-(dimethylsulfamoyl)benzenesulfonic acid using thionyl chloride or phosphorus pentachloride as chlorinating agents.
  • Using Ionic Liquids: Recent studies have explored using ionic liquids as reaction media to enhance the efficiency of the synthesis process, particularly in Friedel-Crafts reactions .
  • Eco-friendly Approaches: Some methods emphasize environmentally friendly practices, such as using green solvents and catalysts to minimize waste and improve sustainability during synthesis .

4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride has several applications:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds, particularly sulfonamide antibiotics.
  • Chemical Synthesis: The compound is utilized in synthetic organic chemistry for introducing sulfonyl groups into other organic molecules.
  • Research and Development: It is often employed in laboratories for research purposes due to its reactivity and ability to form diverse derivatives .

Interaction studies involving 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride primarily focus on its reactivity with nucleophiles. These studies reveal that the compound can effectively react with amines and alcohols to form corresponding sulfonamide and sulfonate esters. Such interactions are crucial for understanding its potential biological activity and applications in drug development .

Several compounds are structurally or functionally similar to 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
SulfanilamideC₆H₈N₂O₃SFirst discovered sulfonamide antibiotic; lacks chlorosulfonyl group
Benzene-1-sulfonyl chlorideC₆H₅ClO₂SSimpler structure; used primarily as a reagent
4-AminobenzenesulfonamideC₆H₈N₂O₂SExhibits significant antibacterial activity; contains an amino group instead of dimethylsulfamoyl

4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride stands out due to its unique combination of both dimethylsulfamoyl and sulfonyl chloride functionalities, enhancing its reactivity and versatility in various chemical transformations compared to other similar compounds .

XLogP3

1.4

Dates

Modify: 2023-08-17
Bussiere et al. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex. Nature Chemical Biology, doi: 10.1038/s41589-019-0411-6, published online 9 December 2019

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